molecular formula C10H13N3O B2602215 8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 2166956-00-7

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B2602215
CAS No.: 2166956-00-7
M. Wt: 191.234
InChI Key: KWUFCIWJGKEQPF-UHFFFAOYSA-N
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Description

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes an amino group at the 8th position and two methyl groups at the 4th position The quinazolinone core is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:

    Starting Materials: The synthesis typically begins with 2-amino-4,4-dimethyl-3-oxobutanoic acid and anthranilic acid.

    Cyclization Reaction: The cyclization is carried out by heating the starting materials in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

    Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 150-200°C) to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The amino group at the 8th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in organic synthesis or medicinal chemistry.

Scientific Research Applications

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The amino group at the 8th position can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the quinazolinone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3,4-dihydroquinazolin-2(1H)-one: Lacks the amino group at the 8th position.

    8-Aminoquinazolin-2(1H)-one: Lacks the dimethyl groups at the 4th position.

    4-Methyl-3,4-dihydroquinazolin-2(1H)-one: Contains only one methyl group at the 4th position.

Uniqueness

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both the amino group at the 8th position and the two methyl groups at the 4th position. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

8-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)6-4-3-5-7(11)8(6)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUFCIWJGKEQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)N)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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